molecular formula C15H23Cl3N2O2 B13448575 4-(Bis(2-chloroethyl)amino)-L-phenylalanine ethyl ester hydrochloride CAS No. 63868-91-7

4-(Bis(2-chloroethyl)amino)-L-phenylalanine ethyl ester hydrochloride

Katalognummer: B13448575
CAS-Nummer: 63868-91-7
Molekulargewicht: 369.7 g/mol
InChI-Schlüssel: AKDSHMBQGUDSBE-UQKRIMTDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Bis(2-chloroethyl)amino)-L-phenylalanine ethyl ester hydrochloride is a synthetic compound that belongs to the class of nitrogen mustards. These compounds are known for their alkylating properties, which make them useful in various chemical and biological applications. The compound is characterized by the presence of two chloroethyl groups attached to an amino group, which is further connected to a phenylalanine moiety. The hydrochloride salt form enhances its solubility in water, making it easier to handle in laboratory settings.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bis(2-chloroethyl)amino)-L-phenylalanine ethyl ester hydrochloride typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Wirkmechanismus

The primary mechanism of action of 4-(Bis(2-chloroethyl)amino)-L-phenylalanine ethyl ester hydrochloride involves the alkylation of nucleophilic sites in DNA. The bis(2-chloroethyl)amino group forms highly reactive aziridinium ions, which can attack the N7 position of guanine bases in DNA, leading to the formation of cross-links . These cross-links prevent DNA replication and transcription, ultimately resulting in cell death. The compound also targets proteins, leading to the disruption of cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(Bis(2-chloroethyl)amino)-L-phenylalanine ethyl ester hydrochloride is unique due to its specific structure, which combines the alkylating properties of nitrogen mustards with the biological activity of phenylalanine. This combination allows for targeted alkylation of DNA and proteins, making it a valuable tool in both research and therapeutic applications .

Eigenschaften

CAS-Nummer

63868-91-7

Molekularformel

C15H23Cl3N2O2

Molekulargewicht

369.7 g/mol

IUPAC-Name

ethyl (2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate;hydrochloride

InChI

InChI=1S/C15H22Cl2N2O2.ClH/c1-2-21-15(20)14(18)11-12-3-5-13(6-4-12)19(9-7-16)10-8-17;/h3-6,14H,2,7-11,18H2,1H3;1H/t14-;/m0./s1

InChI-Schlüssel

AKDSHMBQGUDSBE-UQKRIMTDSA-N

Isomerische SMILES

CCOC(=O)[C@H](CC1=CC=C(C=C1)N(CCCl)CCCl)N.Cl

Kanonische SMILES

CCOC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.